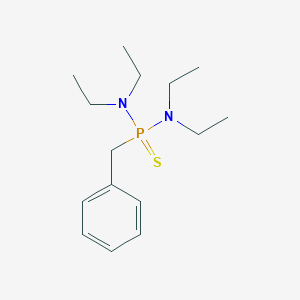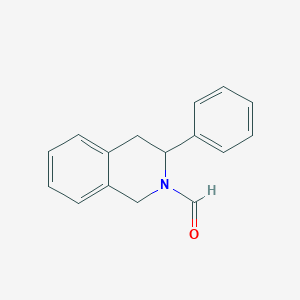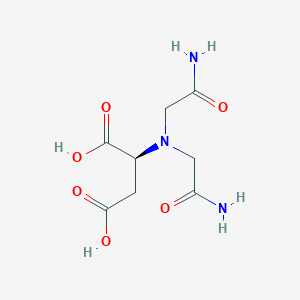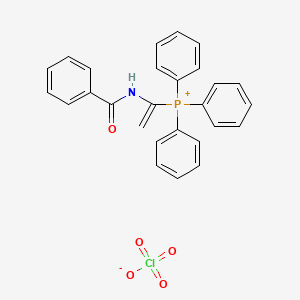![molecular formula C13H15ClO B12551900 Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- CAS No. 185196-34-3](/img/structure/B12551900.png)
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenepropanal, where the propanal group is substituted with a chloromethyl and a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- typically involves the chloromethylation of benzenepropanal followed by a propenylation reaction. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
The propenylation step involves the reaction of the chloromethylated intermediate with a suitable propenylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3). The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzenepropanal derivatives.
Applications De Recherche Scientifique
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The propenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenepropanal: Lacks the chloromethyl and propenyl groups, making it less reactive in certain chemical reactions.
2-Chloromethylbenzene: Contains only the chloromethyl group, limiting its versatility in synthetic applications.
2-Propenylbenzene: Contains only the propenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is unique due to the presence of both chloromethyl and propenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Propriétés
Numéro CAS |
185196-34-3 |
|---|---|
Formule moléculaire |
C13H15ClO |
Poids moléculaire |
222.71 g/mol |
Nom IUPAC |
3-[2-[2-(chloromethyl)prop-2-enyl]phenyl]propanal |
InChI |
InChI=1S/C13H15ClO/c1-11(10-14)9-13-6-3-2-5-12(13)7-4-8-15/h2-3,5-6,8H,1,4,7,9-10H2 |
Clé InChI |
URRNYUFYKJDQGC-UHFFFAOYSA-N |
SMILES canonique |
C=C(CC1=CC=CC=C1CCC=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)


![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)


![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)

![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)



